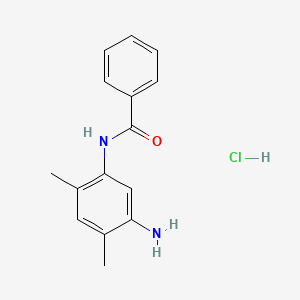

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride

Description

Properties

CAS No. |

93777-30-1 |

|---|---|

Molecular Formula |

C15H17ClN2O |

Molecular Weight |

276.76 g/mol |

IUPAC Name |

N-(5-amino-2,4-dimethylphenyl)benzamide;hydrochloride |

InChI |

InChI=1S/C15H16N2O.ClH/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12;/h3-9H,16H2,1-2H3,(H,17,18);1H |

InChI Key |

LJHXAOHGOAMGMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting benzamide is then treated with hydrochloric acid to form the monohydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Substituted benzamides

Scientific Research Applications

The search results provided do not contain information regarding specific applications, case studies, or research findings for N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride. However, the search results do provide some general context and related information that may be relevant.

General Information

N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is a chemical compound with the molecular formula . It has a molecular weight of 276.76 g/mol . The compound is also identified by several synonyms, including this compound, EINECS 298-060-8, and CAS number 93777-30-1 .

Related Compounds and Potential Applications

The search results mention related compounds and their applications, which may provide some insight into potential research areas for N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride:

- a5b1 Antagonists: WO2007141473A1 discusses N-(benzoyl)-o-[2-(pyridin-2-ylamino)ethyl]-l-tyrosine derivatives as a5b1 antagonists for treating solid tumors . Integrin a5b1 interacts with fibronectin and plays a role in angiogenesis and vascular integrity . Inhibiting this interaction may have anti-angiogenic and anti-tumor effects .

- Antitumor Agents: WO2005121142A1 describes pyrimidine compounds with antitumor action, useful for treating diseases caused by undesirable cell proliferation . These compounds affect cyclin/CDK complexes, which are involved in cell cycle regulation .

- 5-Amino-1,2,3-triazole-4: One search result refers to the "Discovery and Optimization of 5-Amino-1,2,3-triazole-4" . This compound is related to research on Chagas' disease .

Mechanism of Action

The mechanism of action of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Aromatic Substitution: The target compound’s 5-amino-2,4-dimethylphenyl group contrasts with Procarbazine’s methylhydrazino-p-toluamide and Lecozotan’s cyano-pyridinyl motif .

- Side Chains: Metoclopramide and Lecozotan feature extended side chains (diethylaminoethyl and piperazinyl-propyl, respectively), which influence receptor binding .

- Functional Groups : The hydrochloride salt is common across all compounds, enhancing solubility and stability.

Physicochemical Properties

Physicochemical properties are critical for bioavailability and application. Data from analogs suggest trends:

Table 2: Solubility and Stability of Benzamide Derivatives

Key Observations :

- Solubility : Hydrochloride salts generally enhance water solubility, as seen in Procarbazine . The target compound likely shares this trait.

- Stability : Metoclopramide’s stability under γ-irradiation suggests robustness in harsh conditions, though radical formation occurs .

Table 3: Pharmacological Profiles

Key Observations :

- Therapeutic vs. Agrochemical Use : While Procarbazine and Lecozotan target human diseases , BTS 27271-HCl is agricultural .

- Receptor Specificity: Lecozotan’s 5-HT1A antagonism highlights the role of extended side chains in CNS targeting , whereas the target compound’s amino-dimethyl groups may favor different interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline precursor under controlled conditions. For example, highlights the use of dimethylformamide (DMF) as a solvent and precise temperature control (e.g., 60–80°C) to minimize side reactions. Purification steps may include recrystallization from ethanol or methanol, as described for structurally similar benzamides in . Yield optimization often requires iterative adjustments of stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) and reaction time (4–6 hours) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., methyl groups at 2,4-positions and the benzamide backbone). Aromatic proton signals in the δ 6.5–8.0 ppm range are indicative of the benzene ring environment .

- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity (>98% is typical for research-grade material). Mobile phases often combine acetonitrile and aqueous buffer (e.g., 0.1% trifluoroacetic acid) .

Q. What solubility and stability profiles should researchers consider when designing in vitro assays?

- Methodology : notes that similar hydrochlorides are soluble in water and methanol but sparingly soluble in ethanol. Stability testing under varying pH (e.g., 4–9) and temperature (4°C vs. room temperature) is essential. Lyophilization is recommended for long-term storage to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or alkylation) at the 5-amino or benzamide positions influence biological activity?

- Methodology : Structure-activity relationship (SAR) studies require systematic substitutions. For example:

- Halogenation : Introducing chloro or fluoro groups at the benzamide ring (see ) may enhance receptor binding via hydrophobic interactions.

- Alkylation : Adding methyl or ethyl groups to the amine (as in ) can alter pharmacokinetic properties (e.g., logP). Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) validates hypotheses .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodology : Contradictions may arise from cell line-specific expression of target receptors or metabolic enzymes. Solutions include:

- Dose-Response Normalization : Use IC₅₀ values adjusted for cell doubling rates.

- Mechanistic Profiling : Combine transcriptomics (e.g., RNA-seq) with ATP-based viability assays to identify resistance markers (e.g., ABC transporters). and emphasize assay standardization across replicates .

Q. How can researchers validate the compound’s mechanism of action when targeting 5-HT₁A or similar receptors?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT₁A) to measure displacement (Kᵢ values).

- Functional Assays : Calcium flux or cAMP inhibition in transfected HEK293 cells ( ). Co-administration with selective antagonists (e.g., WAY-100635) confirms receptor specificity .

Q. What toxicological assessments are critical for advancing this compound to preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.